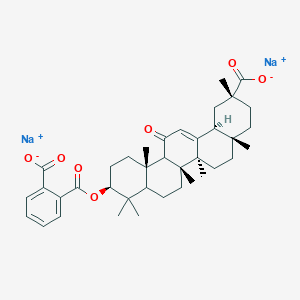
disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate is a derivative of glycyrrhetinic acid, which is a triterpenoid compound primarily sourced from the roots of the licorice plant (Glycyrrhiza glabra). Glycyrrhetinic acid is known for its various pharmacological properties, including anti-inflammatory, anti-tumor, antibacterial, antiviral, and antioxidant effects . The modification to form glycyrrhetinic acid 3-O-hemiphthalate aims to enhance its therapeutic efficacy and reduce potential side effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of glycyrrhetinic acid 3-O-hemiphthalate typically involves the esterification of glycyrrhetinic acid with hemiphthalic anhydride. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine, under reflux conditions . The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of glycyrrhetinic acid derivatives, including glycyrrhetinic acid 3-O-hemiphthalate, often involves the extraction of glycyrrhetinic acid from licorice roots followed by chemical modification. The extraction process includes hydrolysis of glycyrrhizin to yield glycyrrhetinic acid, which is then subjected to esterification reactions .
Análisis De Reacciones Químicas
Types of Reactions: disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives with different functional groups.
Reduction: Reduction reactions can modify the keto groups present in the compound.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various glycyrrhetinic acid derivatives with altered pharmacological properties, such as enhanced anti-inflammatory or anti-tumor activities .
Aplicaciones Científicas De Investigación
disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other bioactive compounds.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancers, and viral infections.
Mecanismo De Acción
The mechanism of action of glycyrrhetinic acid 3-O-hemiphthalate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-tumor: It induces apoptosis and inhibits the proliferation of cancer cells.
Antiviral: It interferes with viral replication and enhances the immune response.
Comparación Con Compuestos Similares
Glycyrrhetinic Acid: The parent compound with similar pharmacological properties but different potency and side effect profiles.
Glycyrrhetinic Acid 3-O-Mono-β-D-Glucuronide: Another derivative with enhanced solubility and bioavailability.
Deoxoglycyrrhetol: A reduced form of glycyrrhetinic acid with distinct biological activities.
Uniqueness: disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate is unique due to its specific esterification, which enhances its therapeutic efficacy and reduces potential side effects compared to its parent compound and other derivatives .
Propiedades
Número CAS |
66067-20-7 |
|---|---|
Fórmula molecular |
C38H48Na2O7 |
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C38H50O7.2Na/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6;;/h8-11,20,25,27-29H,12-19,21H2,1-7H3,(H,40,41)(H,43,44);;/q;2*+1/p-2/t25-,27?,28+,29?,34-,35-,36+,37-,38-;;/m1../s1 |
Clave InChI |
INOXKZRJJCCHEM-AONLVFIFSA-L |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4=CC=CC=C4C(=O)[O-])C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |
SMILES isomérico |
C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-])C)(C)C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4=CC=CC=C4C(=O)[O-])C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |
Sinónimos |
GAHPh glycyrrhetinic acid 3-O-hemiphthalate glycyrrhetinic acid 3-O-hemiphthalate disodium glycyrrhetinic acid hemiphthalate glycyrrhetinic acid monohemiphthalate disodium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















